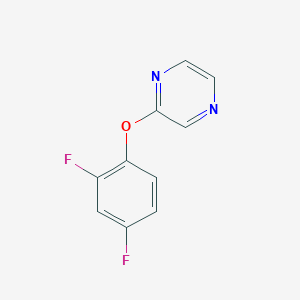

2-(2,4-difluorophenoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,4-difluorophenoxy)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .

Synthesis Analysis

The synthesis of pyrazine derivatives has been extensively studied . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Molecular Structure Analysis

Pyrazine is a 6 membered heterocyclic compound with two nitrogen atoms in para position . This heteroaromatic compound is 6π-electron-deficient and resembles in planar configuration . Pyrazine exhibits inductive resonance properties .Chemical Reactions Analysis

The chemical reactions of pyrazine derivatives have been explored in various studies . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Physical And Chemical Properties Analysis

Pyrazine is a weak diacid base, with two protonation steps with pKa1= 0.65 and pKa2= - 5.78 . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions and, especially when an electron-withdrawing substituent is attached to the pyrazine, exposes them to nucleophilic attack .Applications De Recherche Scientifique

- Research : Studies have explored its effectiveness against bacteria, fungi, and other microorganisms. Researchers investigate its mechanism of action and potential applications in drug development .

- Studies : Researchers have examined whether this compound can modulate inflammatory pathways. Its anti-inflammatory effects may have therapeutic implications .

- Investigation : Scientists have evaluated 2-(2,4-difluorophenoxy)pyrazine’s ability to inhibit viral replication. It could be a promising lead for antiviral drug development .

- Exploration : Researchers study whether this compound acts as an antioxidant, scavenging free radicals and protecting cells from damage .

- Research Efforts : Investigations focus on the compound’s impact on tumor cells. It may interfere with cancer cell growth or survival pathways .

- Specificity : Some derivatives of 2-(2,4-difluorophenoxy)pyrazine exhibit kinase inhibitory activity. Researchers explore their selectivity and potential therapeutic applications .

Antimicrobial Properties

Anti-Inflammatory Potential

Antiviral Activity

Antioxidant Properties

Antitumor Potential

Kinase Inhibition

Safety and Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the pyrazine compounds . Most are classified as irritating to the respiratory system . The proposed maximum use levels in feed are unlikely to have detrimental effects on the terrestrial and fresh water compartments .

Orientations Futures

The synthetic methods and biological activities of pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Moreover, cyclometalated Ir (iii) complexes based on 2-(2,4-difluorophenyl)-pyridine have been synthesized, showing acid/base-induced structural transformation and luminescence switching, and photocatalytic activity for hydrogen evolution . This suggests potential future directions in the development of new materials and applications.

Mécanisme D'action

Target of Action

It’s known that pyrrolopyrazine derivatives, which include 2-(2,4-difluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

One study suggests that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine show acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenoxy)pyrazine can exhibit luminescence switching behaviors and photocatalytic activity for hydrogen evolution .

Action Environment

It’s known that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenoxy)pyrazine can show acid/base-induced structural transformation in solution .

Propriétés

IUPAC Name |

2-(2,4-difluorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-2-9(8(12)5-7)15-10-6-13-3-4-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUPIYWHQBJMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenoxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6442351.png)

![6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442361.png)

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)

![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)

![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)

![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)

![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

![N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442408.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)

![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)

![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)